molecular formula C11H13ClN2O2 B1350361 (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride CAS No. 270065-88-8

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

Cat. No. B1350361
M. Wt: 240.68 g/mol
InChI Key: XQQBWUZSLDACSS-PPHPATTJSA-N
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Description

Scientific Research Applications

Chemical and Biochemical Properties

Phenolic acids, including chlorogenic acid, have been extensively studied for their biological and pharmacological effects. Chlorogenic Acid (CGA) is known for its antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties, among others. It modulates lipid metabolism and glucose, suggesting potential applications in treating metabolic disorders (M. Naveed et al., 2018). These insights into CGA's activities could guide research into the biochemical properties and potential therapeutic applications of "(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride".

Antimicrobial and Anticancer Applications

Research on FTY720, a compound structurally different but with a focus on biochemical applications, shows its antitumor efficacy in several cancer models. Its mechanism involves activating sphingosine-1-phosphate receptors and S1PR-independent pathways, suggesting a broad spectrum of potential applications in cancer therapy (Li Zhang et al., 2013). This example illustrates how compounds with specific biochemical interactions could be explored for therapeutic applications, including "(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride".

Drug Synthesis and Bioefficacy

Levulinic acid's utility in drug synthesis highlights the significance of compounds with specific functional groups in developing pharmaceuticals. It serves as a raw material for direct drug synthesis and in the synthesis of derivatives for specific drug applications, demonstrating the versatility of certain compounds in medicinal chemistry (Mingyue Zhang et al., 2021). This context suggests avenues for exploring "(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride" in drug development and synthesis, given its unique structure.

Corrosion Inhibition and Industrial Applications

The application of sulfamic acid in industrial cleaning and as a corrosion inhibitor provides an example of how specific chemical compounds are valuable in non-biological contexts. Sulfamic acid's role in removing scales and metal oxides and its use as an environmentally friendly electrolyte for corrosion inhibition (C. Verma & M. Quraishi, 2022) could inform research into the industrial applications of "(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride", exploring its potential as a novel agent in similar applications.

Safety And Hazards

The safety data sheet for a related compound, “4-Cyanophenyl isocyanate”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation6.


properties

IUPAC Name

(3S)-3-amino-4-(4-cyanophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQBWUZSLDACSS-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375861
Record name (3S)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

CAS RN

332061-88-8, 270065-88-8
Record name Benzenebutanoic acid, β-amino-4-cyano-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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